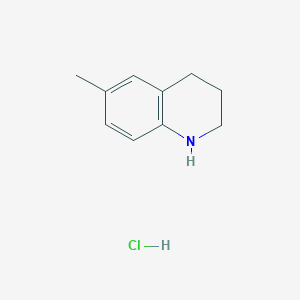

6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

CAS No.:

Cat. No.: VC13526305

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN |

|---|---|

| Molecular Weight | 183.68 g/mol |

| IUPAC Name | 6-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c1-8-4-5-10-9(7-8)3-2-6-11-10;/h4-5,7,11H,2-3,6H2,1H3;1H |

| Standard InChI Key | BXJPVTARHDBKTK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)NCCC2.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is hypothesized to consist of a tetrahydroquinoline backbone with a methyl group at the 6-position and a hydrochloride salt formation at the nitrogen atom. The base compound, 6-methyl-1,2,3,4-tetrahydroquinoline, has the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . The hydrochloride derivative would increase the molecular weight by 36.46 g/mol (HCl), resulting in a theoretical formula of C₁₀H₁₄ClN.

Physical and Chemical Properties

Key physical properties of the base compound, as reported in safety data sheets and chemical databases, include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 36–38°C | |

| Boiling Point | 262–263°C at 712 mmHg | |

| Density | 0.990 ± 0.06 g/cm³ | |

| Water Solubility | Insoluble | |

| LogP (Partition Coefficient) | 2.937 (estimated) |

The hydrochloride salt is expected to exhibit higher solubility in polar solvents compared to the free base due to ionic interactions .

Synthesis and Production

Synthesis of the Base Compound

The parent compound, 6-methyl-1,2,3,4-tetrahydroquinoline, is synthesized via the reduction of 6-methylquinoline. A common method involves catalytic hydrogenation using nascent hydrogen, followed by neutralization :

Recent advances in hydroaminoalkylation and Buchwald–Hartwig amination have enabled regioselective pathways for tetrahydroquinoline derivatives. For example, titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines yields linear intermediates, which undergo intramolecular cyclization to form tetrahydroquinolines .

Formation of the Hydrochloride Salt

Protonation of the tertiary amine group in 6-methyl-1,2,3,4-tetrahydroquinoline with hydrochloric acid produces the hydrochloride salt:

This salt formation enhances stability and solubility, making it preferable for pharmaceutical formulations .

Applications in Pharmaceutical and Industrial Contexts

Pharmaceutical Intermediates

6-Methyl-1,2,3,4-tetrahydroquinoline serves as a critical intermediate in synthesizing alkaloids and bioactive molecules. For instance, Hancock alkaloids like angustureine and galipinine—natural products with antimalarial and cytotoxic properties—share structural similarities with this compound . The hydrochloride derivative could improve bioavailability in drug delivery systems.

Flavor and Fragrance Industry

The base compound exhibits a strong, civet-like odor described as "animalic" with leather and ambergris undertones . It is used in perfumery to add depth and warmth to floral compositions, particularly lilac bases, at concentrations as low as 1% in dipropylene glycol .

Industrial Uses

Tetrahydroquinoline derivatives are employed in dye synthesis, agrochemical production, and polymer stabilization. The methyl substitution at the 6-position likely influences electronic properties, making it a candidate for photostabilizers .

Comparative Analysis with Structural Analogs

6-Ethyl-1,2,3,4-Tetrahydroquinoline Hydrochloride

The ethyl-substituted analog (CAS 1211484-06-8) demonstrates enhanced lipophilicity (LogP ≈ 3.4) and is investigated for antimicrobial and anticancer applications. Compared to the methyl derivative, its larger alkyl group may improve membrane permeability but reduce metabolic stability.

6-Methoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

This analog (studied for neuropharmacology) highlights the impact of substituent electronegativity on biological activity. The methoxy group’s electron-donating effects could modulate receptor binding affinity .

Future Research Directions

-

Pharmacokinetic Studies: Evaluate the hydrochloride salt’s absorption and distribution profiles.

-

Catalytic Optimization: Develop enantioselective syntheses for chiral tetrahydroquinoline derivatives.

-

Toxicological Profiling: Assess long-term exposure risks in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume